4-Methylcyclohexylamine

Beschreibung

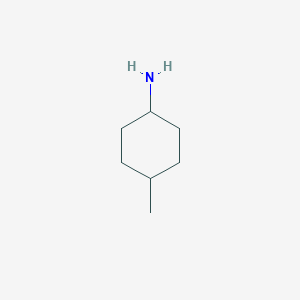

4-Methylcyclohexylamine is an amine.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVBYPXNKCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064232, DTXSID801307354, DTXSID601309835 | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire. | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2523-56-0, 6321-23-9, 2523-55-9 | |

| Record name | P-AMINOCYCLOHEXYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6321-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 4-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexylamine, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanamine, 4-methyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HY7JNM5XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZE5FWV7EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-Methylcyclohexylamine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] this compound (C₇H₁₅N) is a cyclic amine featuring a cyclohexane ring substituted with a methyl group at the fourth position and an amino group at the first.[1][2] It exists as cis and trans isomers, which exhibit slight variations in their physical characteristics.[2] This guide presents quantitative data in a structured format, outlines standard experimental methodologies for property determination, and visualizes synthetic workflows.

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow, clear liquid with a distinct amine-like odor.[1][2][3] It is a flammable liquid and is known to be a strong irritant to the skin and eyes.[3][4] The compound is soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate, and is also reported to be very soluble in water.[1][2][5][6] As a primary amine, it is basic and reacts with acids to form salts.[1][2]

Data Presentation: Physical Properties

The physical properties of this compound vary depending on the isomeric composition (cis, trans, or a mixture). The following table summarizes these key properties for easy comparison.

| Property | cis-4-Methylcyclohexylamine | trans-4-Methylcyclohexylamine | Mixture (cis and trans) |

| CAS Number | 2523-56-0[2] | 2523-55-9[2] | 6321-23-9[2][7] |

| Molecular Formula | C₇H₁₅N[3][7] | C₇H₁₅N[3][7] | C₇H₁₅N[3][7] |

| Molecular Weight | 113.20 g/mol [3][7][8] | 113.20 g/mol [3][7][8] | 113.20 g/mol [3][7][8] |

| Physical State | Clear Liquid[2][9] | Clear Liquid[2][10] | Liquid[8][11] |

| Boiling Point | 154 °C[2][5][9] | 151-154 °C[10][12] | 146-154 °C[7][8][11] |

| Melting Point | -8.5 °C (estimated)[2][5][9] | -8.5 °C (estimated)[10] | Not specified |

| Density | 0.844 g/mL[2][5][9] | 0.85 - 0.86 g/mL at 20°C[10][12] | 0.855 g/mL at 25 °C[8][11] |

| Refractive Index | 1.4550-1.4590 (at 20°C)[2][5][9] | 1.4500-1.4530 (at 20°C)[10][12] | 1.4531 (at 20°C)[8][11] |

| Flash Point | 27 °C[2][5][9] | 26-27 °C[10][12] | 27 °C[11] |

| pKa (Predicted) | 10.58 ± 0.70[2][5][9] | 10.58 ± 0.70[10] | Not specified |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of this compound are crucial for ensuring data accuracy and reproducibility. While specific internal laboratory standard operating procedures may vary, the following outlines standard methodologies.

1. Determination of Boiling Point (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol describes the determination at atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is heated gently.

-

The temperature is recorded when the first drop of distillate is collected in the receiving flask.

-

Heating is continued to establish a steady distillation rate (typically 1-2 drops per second).

-

The temperature range over which the bulk of the material distills is recorded as the boiling range. For a pure compound, this range should be narrow.

-

2. Determination of Density (Pycnometer Method)

-

Principle: Density is defined as mass per unit volume. The pycnometer method involves accurately determining the mass of a known volume of the substance.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m2).

-

The pycnometer is emptied, dried thoroughly, and filled with the this compound sample.

-

The process is repeated as in step 2, and the final mass is recorded (m3).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

3. Determination of Refractive Index (Abbe Refractometer)

-

Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, constant-temperature water bath, and a light source (typically a sodium-D line at 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is regulated by circulating water from the constant-temperature bath (e.g., 20°C).

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index value is read directly from the instrument's scale.

-

Mandatory Visualizations: Synthetic Workflows

The synthesis of specific isomers of this compound is critical for its application in pharmaceuticals. The following diagrams illustrate workflows for preparing the cis and trans isomers.

Caption: Workflow for the preparation of cis-4-Methylcyclohexylamine.[13]

References

- 1. CAS 6321-23-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (6321-23-9) for sale [vulcanchem.com]

- 3. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-4-Methylcyclohexylamine. CAS#: 2523-56-0 [chemicalbook.com]

- 6. 4-Methylcyclohexyl amine(6321-23-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4-甲基环己胺,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]

- 10. trans-4-Methylcyclohexyl amine | 2523-55-9 [chemicalbook.com]

- 11. 4-メチルシクロヘキシルアミン, cis体およびtrans体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. trans-4-Methylcyclohexylamine | 2523-55-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

A Technical Guide to 4-Methylcyclohexylamine: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 4-Methylcyclohexylamine, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in pharmaceuticals.

Chemical Identity and Properties

This compound is a cyclic amine existing as cis and trans stereoisomers. The commercial product is often a mixture of these isomers.

CAS Numbers:

| Isomer/Form | CAS Number |

| Mixture of cis and trans | 6321-23-9 |

| cis-4-Methylcyclohexylamine | 2523-56-0 |

| trans-4-Methylcyclohexylamine | 2523-55-9 |

| trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 |

Synonyms: Common synonyms for this compound include:

-

4-Methylcyclohexanamine

-

1-Amino-4-methylcyclohexane

-

Hexahydro-p-toluidine

-

4-MCHA[1]

Physicochemical Properties:

The properties of this compound can vary slightly depending on the isomeric composition. The following table summarizes key data for the mixture of isomers unless otherwise specified.

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[4] |

| Boiling Point | 151-154 °C[2] |

| Density | 0.855 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.4531[2] |

| Flash Point | 27 °C (80.6 °F)[2] |

| pKa | 10.58 ± 0.70 (Predicted)[2] |

| Solubility | Soluble in water and organic solvents[4] |

Toxicological Data:

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 320 - 460 mg/kg (for 4,4'-Methylenebis(2-methylcyclohexylamine))[4] |

| LC50 | Golden orfe | - | 31.6 mg/l - 96 h (for 4,4'-Methylenebis(2-methylcyclohexylamine))[4] |

| EC50 | Daphnia magna | - | 4.6 mg/l - 48 h (for 4,4'-Methylenebis(2-methylcyclohexylamine))[4] |

Note: Toxicological data for this compound is limited; the data presented is for a structurally related compound and should be considered for reference purposes only.

Experimental Protocols: Synthesis of Isomers

The synthesis of specific isomers of this compound is crucial for its application in stereospecific pharmaceutical manufacturing. Below are summaries of methodologies derived from patent literature.

Synthesis of cis-4-Methylcyclohexylamine

A method for preparing cis-4-methylcyclohexylamine involves the hydrogenation of 4-methyl phenylboronic acid followed by an amine substitution reaction.[5]

Step 1: Hydrogenation of 4-Methyl Phenylboronic Acid

-

Reactants: 4-methyl phenylboronic acid (or its ester derivative), hydrogen gas.[5]

-

Catalyst: Rhodium on carbon (Rh/C).[5]

-

Solvent: Tetrahydrofuran or ethyl acetate.[5]

-

Procedure: The raw material is hydrogenated under the action of the Rh/C catalyst to obtain a cis-trans mixture of 4-methyl cyclohexylboronic acid/ester. Recrystallization is then performed to isolate the cis-isomer.[5]

Step 2: Amine Substitution

-

Reactants: cis-4-methylcyclohexylboronic acid, sulfamic acid, and an inorganic base (e.g., sodium hydroxide aqueous solution).[5]

-

Solvent: Tetrahydrofuran or acetonitrile.[5]

-

Procedure: The isolated cis-isomer from Step 1 is dissolved in a suitable solvent. Sulfamic acid and an aqueous solution of an inorganic base are added to perform an amine substitution reaction, yielding cis-4-methylcyclohexylamine. The product can be purified by distillation.[5]

Caption: Role of trans-4-Methylcyclohexylamine in Glimepiride synthesis.

Inhibition of Spermidine Synthase

trans-4-Methylcyclohexylamine is a potent inhibitor of spermidine synthase, an enzyme involved in polyamine metabolism. [6][7]Polyamines like spermidine and spermine are essential for cell growth and proliferation. Inhibition of spermidine synthase by trans-4-methylcyclohexylamine leads to a decrease in cellular spermidine levels and a compensatory increase in spermine levels. [7][8]This specific modulation of polyamine content makes it a valuable tool for studying the physiological roles of individual polyamines and a potential target for therapeutic intervention in diseases characterized by dysregulated cell growth.

The mechanism of action is depicted in the following signaling pathway diagram.

Caption: Inhibition of Spermidine Synthase by trans-4-Methylcyclohexylamine.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. [9]It should be handled in a well-ventilated area, away from heat, sparks, and open flames. [9]Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn. [9]It is incompatible with strong oxidizing agents and acids. [3] This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety guide. Always refer to the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 6. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. | Semantic Scholar [semanticscholar.org]

- 7. Control of spermidine and spermine levels in rat tissues by trans-4-methylcyclohexylamine, a spermidine-synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific depletion of spermidine and spermine in HTC cells treated with inhibitors of aminopropyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Reactivity Profile of 4-Methylcyclohexylamine with Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-methylcyclohexylamine with a range of acidic compounds. This compound, a substituted cycloaliphatic amine, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its basic nature, conferred by the primary amine group, governs its reactivity with acids, leading primarily to the formation of ammonium salts. This document details the fundamental acid-base chemistry, presents key quantitative data, outlines detailed experimental protocols for pKa determination and salt synthesis, and provides visual representations of the core reaction and experimental workflows.

Introduction

This compound is a cyclic amine featuring a methyl-substituted cyclohexane ring. The presence of the lone pair of electrons on the nitrogen atom of the primary amine group makes it a Brønsted-Lowry base, readily accepting a proton from an acid. This fundamental reactivity is crucial in various applications, from its use as a synthetic intermediate to its role in forming salts with active pharmaceutical ingredients to enhance their solubility and stability. Understanding the specifics of its interactions with both strong and weak acids is therefore essential for its effective utilization in research and development.

Acid-Base Reactivity and Salt Formation

The primary mode of reaction for this compound with acids is a classic acid-base neutralization. This reaction is typically exothermic, releasing heat as the amine nitrogen is protonated by the acid to form a 4-methylcyclohexylammonium cation and the conjugate base of the acid.[1][2] The general reaction is depicted in Figure 1.

The strength of this compound as a base is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid, the 4-methylcyclohexylammonium ion. A higher pKa value indicates a stronger base. The predicted pKa for cis-4-methylcyclohexylamine is approximately 10.58, which is comparable to that of the parent cyclohexylamine (pKa = 10.64).[3][4] This indicates that this compound is a moderately strong base, capable of reacting with a wide variety of acids.

Reaction with Strong Acids

With strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the reaction proceeds essentially to completion, forming the corresponding 4-methylcyclohexylammonium salt. These salts are typically crystalline solids with significantly different physical properties, such as higher melting points and increased water solubility, compared to the free base.

Reaction with Weak Acids

This compound also readily reacts with weaker acids, such as carboxylic acids (e.g., acetic acid, pivalic acid), to form ammonium carboxylate salts.[5] The extent of this reaction is dependent on the relative pKa values of the amine and the carboxylic acid.

Quantitative Data

The following table summarizes the key quantitative data related to the basicity of this compound and the thermodynamics of its reaction with hydrochloric acid, with data for the closely related cyclohexylamine provided for context and estimation.

| Parameter | Value | Compound | Notes |

| pKa (predicted) | 10.58 ± 0.70 | cis-4-Methylcyclohexylamine | Predicted value.[3] |

| pKa (experimental) | 10.64 | Cyclohexylamine | For comparison.[4] |

| Standard Enthalpy of Formation (liquid) | -147.7 ± 1.3 kJ/mol | Cyclohexylamine | Experimental value. |

| Standard Enthalpy of Formation (crystal) | -302.9 ± 0.8 kJ/mol | Cyclohexylamine hydrochloride | Experimental value. |

| Enthalpy of Neutralization with HCl (estimated) | ~ -155.2 kJ/mol | Cyclohexylamine | Calculated from the enthalpies of formation. |

Note: The enthalpy of neutralization is estimated for the reaction of liquid cyclohexylamine with aqueous HCl to form solid cyclohexylamine hydrochloride. This value serves as a reasonable approximation for the reaction of this compound.

Mandatory Visualizations

Caption: General acid-base reaction of this compound.

Caption: Workflow for experimental pKa determination.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the procedure for determining the pKa of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the beaker with the amine solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Fill the burette with the standardized 0.1 M HCl solution. Record the initial pH of the amine solution. Begin adding the HCl solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point. Continue the titration until the pH drops significantly and then stabilizes again.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the curve). This can be found by calculating the first derivative of the curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pKa of the conjugate acid of this compound is equal to the pH of the solution at the half-equivalence point.

-

Synthesis of 4-Methylcyclohexylammonium Chloride

This protocol describes a general method for the synthesis and purification of 4-methylcyclohexylammonium chloride.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Erlenmeyer flask

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a fume hood, dissolve a known amount of this compound (e.g., 5.0 g) in diethyl ether (e.g., 50 mL) in an Erlenmeyer flask. Place the flask in an ice bath to cool the solution.

-

Acid Addition: While stirring the cooled amine solution, slowly add an equimolar amount of concentrated hydrochloric acid dropwise. A white precipitate of 4-methylcyclohexylammonium chloride will form immediately. The reaction is exothermic, so maintain a slow addition rate to control the temperature.

-

Isolation: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the collected solid product, for instance, in a vacuum oven at a low temperature, to remove any residual solvent.

-

Purification (Optional): If further purification is required, the crude salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the salt in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Conclusion

This compound exhibits a predictable and well-characterized reactivity profile with acids, dominated by its basicity. The formation of ammonium salts is a rapid and exothermic process that can be leveraged to modify the physicochemical properties of the molecule. The quantitative data on its pKa and the provided experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and formulation endeavors. The provided visualizations aim to simplify the understanding of the underlying chemical principles and experimental procedures.

References

- 1. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]

- 2. This compound | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-4-Methylcyclohexylamine. CAS#: 2523-56-0 [m.chemicalbook.com]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. CAS 6321-23-9: this compound | CymitQuimica [cymitquimica.com]

The Diverse Biological Activities of 4-Methylcyclohexylamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexylamine (4-MCHA) is a cyclic amine that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse and potent biological activities, spanning therapeutic areas such as metabolic disorders, cancer, and infectious diseases. The conformational properties of the cyclohexyl ring, combined with the reactivity of the amine group, allow for the synthesis of a wide array of analogues with distinct pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and an examination of their underlying mechanisms of action.

Inhibition of Spermidine Synthase

A primary and well-documented biological activity of this compound derivatives is the potent inhibition of spermidine synthase, a key enzyme in the polyamine biosynthesis pathway. Polyamines, such as spermidine and spermine, are essential for cell growth, differentiation, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.

Trans-4-methylcyclohexylamine has been identified as a highly potent inhibitor of spermidine synthase.[1] This inhibition is competitive with respect to putrescine, the natural substrate of the enzyme. The inhibitory activity of trans-4-methylcyclohexylamine and related compounds has been quantified in various studies.

Quantitative Data: Spermidine Synthase Inhibition

| Compound | Target Enzyme | IC50 | Ki | Notes |

| trans-4-Methylcyclohexylamine | Pig Spermidine Synthase | 1.7 µM | 40 nM | Competitive inhibition with putrescine. |

| Cyclohexylamine | Pig Spermidine Synthase | 8.1 µM | For comparison. | |

| S-Adenosyl-1,8-diamino-3-thiooctane | Pig Spermidine Synthase | 2.5 µM | A known potent inhibitor. |

In vivo studies in rats have demonstrated that oral administration of trans-4-methylcyclohexylamine leads to a significant decrease in spermidine levels in tissues, accompanied by a compensatory increase in spermine levels. Similar effects have been observed in cultured rat hepatoma (HTC) cells, where treatment with trans-4-methylcyclohexylamine caused a dose-dependent reduction in spermidine.

Experimental Protocol: Spermidine Synthase Inhibition Assay

The activity of spermidine synthase and the inhibitory potential of this compound derivatives can be determined using a radiometric or a fluorescence-based assay.

Radiometric Assay:

This method measures the transfer of a radiolabeled propylamine group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), dithiothreitol (DTT), putrescine, and the test inhibitor (e.g., trans-4-methylcyclohexylamine) at various concentrations.

-

Enzyme: Add purified or partially purified spermidine synthase to the reaction mixture.

-

Initiation: Start the reaction by adding radiolabeled dcSAM (e.g., [³H]dcSAM or [¹⁴C]dcSAM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Separation: Separate the radiolabeled spermidine product from the unreacted radiolabeled dcSAM using cation-exchange chromatography (e.g., Dowex 50W column).

-

Quantification: Elute the spermidine and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence-Based Assay:

This high-throughput method utilizes a reagent that forms a fluorescent adduct with the product spermidine.

-

Reaction Setup: Similar to the radiometric assay, set up the enzymatic reaction in a microplate format.

-

Fluorescent Labeling: After the enzymatic reaction, add a fluorescent labeling reagent, such as o-phthalaldehyde (OPA) or fluorescamine, which reacts with the primary amine groups of spermidine to produce a fluorescent product.

-

Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The increase in fluorescence is proportional to the amount of spermidine produced. Calculate IC50 values as described for the radiometric assay.

Signaling Pathway: Polyamine Biosynthesis

The inhibition of spermidine synthase by this compound derivatives directly impacts the polyamine biosynthesis pathway, a critical route for the production of molecules essential for cellular function.

Polyamine biosynthesis pathway and the site of inhibition by trans-4-methylcyclohexylamine.

Antidiabetic Activity

Trans-4-methylcyclohexylamine is a key intermediate in the synthesis of Glimepiride, a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. The structural integrity of the 4-methylcyclohexyl moiety is crucial for the pharmacological activity of Glimepiride.

The primary mechanism of action of Glimepiride involves the stimulation of insulin release from the pancreatic β-cells. It achieves this by binding to and blocking the ATP-sensitive potassium channels (KATP channels) in the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Furthermore, Glimepiride exhibits extrapancreatic effects by enhancing the sensitivity of peripheral tissues, such as muscle and fat, to insulin, thereby improving glucose uptake. While the precise quantitative contribution of the 4-methylcyclohexyl group to the binding affinity and overall efficacy of Glimepiride is not extensively detailed in publicly available literature, structure-activity relationship (SAR) studies on sulfonylureas indicate that the nature of the substituent on the urea nitrogen is critical for activity. Lipophilic groups in this position generally enhance the hypoglycemic effect.

Logical Relationship: Glimepiride Synthesis and Action

Synthesis of Glimepiride from 4-MCHA and its mechanism of action.

Anticancer Activity

This compound is a structural component of Semustine (MeCCNU), a nitrosourea-based alkylating agent that has been used in cancer chemotherapy. Semustine exerts its cytotoxic effects by alkylating DNA, leading to the formation of cross-links between DNA strands. This damage inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

Due to its lipophilic nature, Semustine can cross the blood-brain barrier, making it useful in the treatment of brain tumors. While Semustine has demonstrated clinical activity, its use has been associated with significant side effects. Quantitative data on the in vitro cytotoxicity of Semustine against various cancer cell lines is limited in readily accessible literature, and direct head-to-head comparisons with other nitrosoureas in the same cell lines are scarce.

Experimental Workflow: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of this compound derivatives like Semustine can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity

While the broader class of cyclohexane derivatives has been reported to possess antimicrobial properties, specific and comprehensive quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for this compound derivatives against a wide range of bacterial and fungal strains are not extensively documented in the scientific literature. General studies on N-substituted cyclohexylamines have shown activity against various pathogens, but a systematic investigation focused on the this compound scaffold is an area that warrants further research. The potential antimicrobial mechanism could involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Conclusion

Derivatives of this compound exhibit a remarkable range of biological activities, underscoring the importance of this chemical scaffold in drug discovery and development. The potent and specific inhibition of spermidine synthase by trans-4-methylcyclohexylamine highlights its potential as a lead compound for the development of novel anticancer agents. Its integral role in the structure of the widely used antidiabetic drug Glimepiride demonstrates its significance in treating metabolic diseases. While its application in anticancer and antimicrobial agents is also evident, further research is needed to fully elucidate the structure-activity relationships and to identify new derivatives with improved potency and selectivity. The information presented in this guide serves as a comprehensive resource for researchers and scientists working on the design and synthesis of novel therapeutic agents based on the this compound core.

References

Navigating the Terrain of 4-Methylcyclohexylamine: An In-depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the handling and use of 4-Methylcyclohexylamine in a laboratory and drug development setting. The information presented herein is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Chemical and Physical Properties

This compound is a cyclic amine that exists as a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₅N | [2] |

| Molecular Weight | 113.20 g/mol | [2] |

| Boiling Point | 151-154 °C | |

| Density | 0.855 g/mL at 25 °C | |

| Flash Point | 27 °C (80.6 °F) - closed cup | |

| Solubility | Soluble in water and organic solvents.[1] | [1] |

Toxicological Data

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 400 mg/kg | [3] |

| Dermal LD50 | Rat | 400 - 1000 mg/kg | [3] |

| Inhalation LC50 | Rat | > 22.8 mg/L (8 h) | [3] |

The available data indicates that this class of compounds is harmful if swallowed or in contact with skin.[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical with the following primary concerns:

-

Flammable Liquid and Vapor: It has a low flash point, indicating a significant fire hazard.[2]

-

Corrosive: Causes severe skin burns and eye damage upon contact.[2]

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

| PPE Category | Recommended Equipment |

| Eye and Face Protection | Chemical splash goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes. |

| Respiratory Protection | A respirator may be necessary in poorly ventilated areas or for procedures that may generate significant vapors. |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other potential ignition sources. Use spark-proof tools and explosion-proof equipment.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers tightly closed when not in use.

-

Store in a designated flammables storage cabinet.

Emergency Procedures

| Emergency | Procedure |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area and eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. |

Experimental Protocols

Detailed methodologies for key toxicological and safety-related experiments are outlined below.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored according to a standardized scale.

-

Interpretation: The scores are used to classify the substance's irritation or corrosion potential.

Chromosomal Aberration Test (OECD 473)

This in vitro assay is used to identify substances that may cause structural damage to chromosomes.[4]

Methodology:

-

Cell Cultures: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[4]

-

Treatment: The cell cultures are exposed to at least three concentrations of the test substance, both with and without an external metabolic activation system (e.g., S9 mix).

-

Incubation: The cells are incubated with the test substance for a defined period.

-

Harvesting: After incubation, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. The cells are then harvested.

-

Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Staining and Analysis: The chromosomes are stained, and at least 200 well-spread metaphases per concentration are analyzed under a microscope for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Interpretation: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.

Signaling Pathway Interactions

Research has identified that trans-4-methylcyclohexylamine is a potent inhibitor of spermidine synthase, an enzyme crucial for polyamine biosynthesis.[5] This inhibition can have significant downstream effects on cellular processes, including those regulated by the Myc oncogene.

Caption: Inhibition of Spermidine Synthase by this compound.

The inhibition of spermidine synthase by this compound can lead to a reduction in spermidine levels, which in turn can impact cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where the Myc oncogene often drives increased polyamine synthesis to support rapid cell division.

Caption: Interference with the Myc Oncogene Pathway.

Conclusion

This compound is a valuable chemical intermediate with important applications in research and development. However, its hazardous properties necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a foundational framework for the safe handling, storage, and use of this compound. All personnel must be adequately trained on these procedures and have access to the appropriate personal protective equipment and emergency response resources. A commitment to a strong safety culture is paramount to minimizing risks and ensuring a safe working environment.

References

Methodological & Application

Synthesis Protocol for trans-4-Methylcyclohexylamine Hydrochloride: An Application Note for Researchers

Abstract

This document provides a detailed protocol for the synthesis of trans-4-Methylcyclohexylamine hydrochloride, a key intermediate in the pharmaceutical industry. The described methodology is intended for researchers, scientists, and drug development professionals. This protocol focuses on a robust and well-documented synthetic route commencing from the catalytic hydrogenation of p-toluidine, followed by stereoselective isolation of the trans isomer. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.

Introduction

trans-4-Methylcyclohexylamine hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is often essential for the biological activity of the final drug molecule. The synthesis of this intermediate with high purity and yield is therefore of significant interest to the pharmaceutical and fine chemical industries. This protocol outlines a reliable method for its preparation, focusing on practical laboratory execution and data presentation.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Catalytic Hydrogenation: p-Toluidine is hydrogenated over a ruthenium on carbon (Ru/C) catalyst to yield a mixture of cis- and trans-4-methylcyclohexylamine.

-

Isomer Separation and Salt Formation: The mixture of isomers is treated with hydrochloric acid to form the corresponding hydrochloride salts. The trans isomer is then selectively isolated through crystallization.

Experimental Protocol

Materials and Equipment

-

p-Toluidine

-

Ruthenium on Carbon (Ru/C) catalyst

-

Alkali Hydroxide (e.g., Sodium Hydroxide)

-

Hydrochloric Acid (HCl)

-

Isobutanol

-

Acetone

-

High-pressure autoclave/hydrogenation reactor

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Part 1: Catalytic Hydrogenation of p-Toluidine

-

Reactor Setup: In a high-pressure autoclave, combine p-toluidine, the Ruthenium on Carbon (Ru/C) catalyst, and an alkali hydroxide.

-

Hydrogenation Reaction: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 2-8 MPa and heat to a temperature of 100-140°C.[1] Maintain these conditions with stirring for 3 to 5 hours.[1]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The resulting product is a mixture of cis- and trans-4-methylcyclohexylamine.

Part 2: Isomer Separation and Hydrochloride Salt Formation

-

Acidification: Transfer the isomeric mixture of 4-methylcyclohexylamine to a suitable reaction vessel. Slowly add hydrochloric acid with stirring until the pH of the solution reaches 1-2.[2]

-

Crystallization:

-

Concentrate the acidified solution to dryness.

-

To the residue, add isobutanol and acetone. A common solvent ratio to consider is 1 part isobutanol to approximately 4 parts acetone by volume, based on the initial mass of the amine mixture.

-

Heat the mixture to ensure complete dissolution.

-

Cool the solution to induce crystallization of the trans-4-Methylcyclohexylamine hydrochloride.

-

Collect the crystals by filtration and wash with cold acetone.

-

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

Table 1: Reaction Parameters for Catalytic Hydrogenation

| Parameter | Value |

| Starting Material | p-Toluidine |

| Catalyst | Ruthenium on Carbon (Ru/C) |

| Additive | Alkali Hydroxide |

| Hydrogen Pressure | 2 - 8 MPa[1] |

| Reaction Temperature | 100 - 140 °C[1] |

| Reaction Time | 3 - 5 hours[1] |

Table 2: Purification and Yield of trans-4-Methylcyclohexylamine Hydrochloride

| Parameter | Value |

| Acidification Agent | Hydrochloric Acid |

| Crystallization Solvents | Isobutanol, Acetone |

| Molar Yield (Crystallization) | 37 - 44% |

| Purity (trans isomer) | >99% (by HPLC) |

Experimental Workflow

Caption: Synthesis workflow for trans-4-Methylcyclohexylamine hydrochloride.

Alternative Synthetic Route

An alternative synthesis begins with 4-methylcyclohexanone, which is reacted with benzylamine to form a Schiff's base. This intermediate is then subjected to isomerization using a strong base, followed by acid hydrolysis to yield the desired amine. The final step is the formation of the hydrochloride salt. While this method is also viable, obtaining high stereoselectivity for the trans isomer can be challenging and is highly dependent on the choice of the strong base and reaction conditions.

Characterization

The final product, trans-4-Methylcyclohexylamine hydrochloride, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and the ratio of trans to cis isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To compare with literature values.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

The catalytic hydrogenation step involves high pressures and flammable hydrogen gas and should only be performed by trained personnel with appropriate equipment.

-

Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of high-purity trans-4-Methylcyclohexylamine hydrochloride. By following the outlined steps, researchers can effectively produce this important pharmaceutical intermediate for further applications in drug discovery and development. The provided data and workflow aim to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Use of 4-Methylcyclohexylamine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-methylcyclohexylamine as a key intermediate in the synthesis of pharmaceutical compounds. The focus is on the trans-isomer, a critical building block for the antidiabetic drug Glimepiride, and also touches upon the synthesis of other therapeutic agents.

Introduction

This compound, particularly its trans-stereoisomer, is a vital amine intermediate in the pharmaceutical industry. Its unique structural features, including the cyclohexyl ring and the amine functional group, make it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is often crucial for the pharmacological activity and safety of the final drug product. Therefore, robust and well-characterized synthetic and purification protocols are essential.

This document outlines the primary applications of this compound and provides detailed methodologies for its preparation and subsequent use in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of trans-4-methylcyclohexylamine is as a cornerstone in the synthesis of Glimepiride, a third-generation sulfonylurea used to treat type 2 diabetes.[1][2] It is also utilized in the synthesis of other therapeutic agents, such as the chemotherapy drug Semustine. The amine group provides a reactive site for coupling with other molecules to build the final complex drug structure.

Experimental Protocols

Synthesis of trans-4-Methylcyclohexylamine Hydrochloride

A common route to trans-4-methylcyclohexylamine is through the reduction of 4-methylcyclohexanone oxime. The resulting mixture of cis and trans isomers requires purification to isolate the desired trans isomer.

Protocol 1: Synthesis and Purification of trans-4-Methylcyclohexylamine Hydrochloride

Objective: To synthesize a mixture of this compound isomers via reduction of 4-methylcyclohexanone oxime and purify the trans-isomer as its hydrochloride salt.

Materials:

-

4-Methylcyclohexanone oxime

-

Methanol

-

Raney Nickel

-

Methanolic Hydrochloric Acid (12-13%)

-

Acetone

Procedure:

-

Hydrogenation:

-

In a suitable pressure reactor, dissolve 1.5 kg of 4-methylcyclohexanone oxime in 8.33 L of methanol.

-

Add 0.15 kg of Raney Nickel to the solution.

-

Hydrogenate the mixture at a pressure of 4-5 kg/cm ² and a temperature of 50-55°C.

-

Continue the reaction until the hydrogen absorption ceases.

-

Cool the reaction mass and filter to remove the catalyst.

-

Distill the methanol completely from the filtrate to obtain a crude concentrated oil.

-

-

Salt Formation:

-

Cool the crude oil to 15-20°C.

-

Slowly add methanolic hydrochloric acid (12-13%) to precipitate this compound hydrochloride.

-

Collect the precipitate by filtration. This crude product will be a mixture of cis and trans isomers.

-

-

Purification by Recrystallization:

-

Dissolve the crude this compound hydrochloride (1.5 kg wet) in 2.25 L of methanol at 25-30°C.

-

Slowly add 13.5 L of acetone over a period of 3 hours to selectively precipitate the trans-isomer.

-

Filter the precipitate to obtain purified trans-4-methylcyclohexylamine hydrochloride.[3]

-

A second purification can be performed by dissolving 0.6 kg of the obtained hydrochloride in 0.9 L of methanol and adding 8.1 L of acetone to further enhance purity.

-

Quantitative Data Summary:

| Step | Product | Starting Material | Yield | Purity (trans-isomer) | Reference |

| Hydrogenation & Salt Formation | Crude this compound HCl | 4-Methylcyclohexanone oxime | 85% | ~50% | |

| Purification (Single) | trans-4-Methylcyclohexylamine HCl | Crude this compound HCl | - | >99.5% | [3] |

| Purification (Double) | trans-4-Methylcyclohexylamine HCl | Crude this compound HCl | 27.2% (from oxime) | >99.8% |

Workflow for Synthesis and Purification of trans-4-Methylcyclohexylamine HCl

Caption: Workflow for the synthesis of this compound and purification of the trans-isomer.

Synthesis of Glimepiride using trans-4-Methylcyclohexylamine

This protocol describes a key step in the synthesis of Glimepiride, which involves the reaction of a carbamate intermediate with trans-4-methylcyclohexylamine.

Protocol 2: Synthesis of Glimepiride

Objective: To synthesize Glimepiride by reacting a carbamate intermediate with trans-4-methylcyclohexylamine.

Materials:

-

N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]methylurethane (Carbamate intermediate)

-

trans-4-Methylcyclohexylamine

-

4-Dimethylaminopyridine (DMAP)

-

Toluene

Procedure:

-

Reaction Setup:

-

In a reaction vessel, add 80 g of the carbamate intermediate.

-

Add 27.2 g of trans-4-methylcyclohexylamine, 11.5 g of 4-dimethylaminopyridine, and 1.6 L of toluene.[4]

-

-

Reaction:

-

Heat the mixture to reflux.

-

Maintain the reaction volume by continuous distillation and addition of fresh toluene.

-

Monitor the reaction for completion.[4]

-

-

Product Isolation:

-

Once the reaction is complete, cool the mixture to 25-30°C to precipitate Glimepiride.

-

Filter the solid product and wash it with 800 mL of toluene.

-

Dry the filtered product.[4]

-

Quantitative Data Summary:

| Product | Starting Materials | Yield | Purity | Reference |

| Glimepiride | Carbamate intermediate, trans-4-Methylcyclohexylamine | 95% | 99.5% | [4] |

Logical Flow for Glimepiride Synthesis Step

References

Application of 4-Methylcyclohexylamine in Agrochemical Production: A Synoptic Overview

Introduction

4-Methylcyclohexylamine, a cyclic amine with the chemical formula C₇H₁₅N, serves as a versatile chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals and, to a lesser extent, agrochemicals. Its utility in the agrochemical sector stems from its reactive amine group, which can be readily incorporated into larger molecules to impart specific biological activities, such as herbicidal, fungicidal, or insecticidal properties. This document provides a general overview of the potential applications of this compound in the synthesis of crop protection agents, supported by generalized experimental workflows.

While specific, commercialized agrochemicals directly derived from this compound are not prominently documented in publicly available literature, its structural motif is found within broader classes of patented bioactive molecules. The application notes provided herein are based on the general synthetic utility of this compound and related cyclohexylamine derivatives in the context of agrochemical research and development.

General Synthetic Pathways and Potential Applications

This compound can be utilized as a building block for various classes of agrochemicals. The primary synthetic strategies involve the reaction of the amine group to form amides, ureas, sulfonamides, and other N-substituted derivatives. These functional groups are common in a wide range of active ingredients.

A generalized workflow for the synthesis of a hypothetical agrochemical using this compound is presented below. This workflow illustrates the common reaction types used to incorporate the 4-methylcyclohexyl moiety into a larger, potentially bioactive molecule.

Caption: Generalized workflow for synthesizing potential agrochemicals from this compound.

Experimental Protocols

Below are generalized protocols for the synthesis of cis- and trans-4-methylcyclohexylamine, which can then be used as starting materials for the synthesis of potential agrochemicals.

Protocol 1: Synthesis of cis-4-Methylcyclohexylamine

This protocol is based on a patented method involving the hydrogenation of a 4-methyl phenylboronic acid derivative followed by an amination reaction.

Materials:

-

4-Methylphenylboronic acid

-

Rhodium on carbon (Rh/C) catalyst

-

Tetrahydrofuran (THF)

-

Ethanol

-

Sulfamic acid

-

Sodium hydroxide (NaOH) solution (1M)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Isopropanol

-

Nitrogen gas

Procedure:

-

Hydrogenation:

-

In a pressure-resistant reaction flask, combine 4-methylphenylboronic acid, 5% rhodium on carbon catalyst, and tetrahydrofuran.

-

Pressurize the flask with hydrogen gas and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-4-methylcyclohexylboronic acid.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure cis-4-methylcyclohexylboronic acid.

-

-

Amination:

-

Under a nitrogen atmosphere, dissolve the purified cis-4-methylcyclohexylboronic acid in tetrahydrofuran in a reaction flask.

-

At room temperature, add a solution of sulfamic acid dropwise.

-

Following the addition of sulfamic acid, add a 1M sodium hydroxide solution dropwise.

-

Stir the reaction mixture at room temperature for approximately 16 hours, or until the starting material is consumed (monitor by GC).

-

Quench the reaction by the dropwise addition of hydrochloric acid to adjust the pH to 1-2.

-

Separate the organic layer.

-

Adjust the aqueous layer to a pH of 12-13 with solid sodium hydroxide.

-

Extract the aqueous layer with a mixture of dichloromethane and isopropanol (8:1 mass ratio).

-

Concentrate the organic extracts and distill to obtain pure cis-4-methylcyclohexylamine.

-

Protocol 2: Synthesis of trans-4-Methylcyclohexylamine

This protocol is based on a patented method involving the formation and isomerization of a Schiff's base followed by hydrolysis.

Materials:

-

4-Methylcyclohexanone

-

Benzylamine

-

Toluene

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Schiff's Base Formation:

-

In a flask equipped with a Dean-Stark apparatus, reflux a mixture of 4-methylcyclohexanone, benzylamine, and toluene for approximately 10 hours to azeotropically remove water.

-

Distill the reaction mixture to dryness. Add dry toluene and evaporate again to ensure complete removal of water. Repeat this step twice.

-

-

Isomerization:

-

Dissolve the residue in tetrahydrofuran and add potassium tert-butoxide.

-

Stir the mixture under a nitrogen atmosphere at 60°C for about 14 hours.

-

-

Hydrolysis:

-

Cool the reaction mixture and, with cooling, add concentrated hydrochloric acid.

-

Reflux the mixture for 5 hours.

-

Basify the reaction mixture with a 50% sodium hydroxide solution.

-

The liberated amine can be further purified by steam distillation and collection of the distillate in concentrated hydrochloric acid.

-

Evaporate the acidified distillate to dryness. The resulting hydrochloride salt can be recrystallized from a suitable solvent like ethyl acetate to yield pure trans-4-methylcyclohexylamine hydrochloride. The free base can be obtained by neutralization.

-

Data Presentation

As no specific agrochemical derived from this compound with corresponding quantitative efficacy data was identified in the literature search, a data table cannot be provided. For research and development purposes, once a target molecule is synthesized, its biological activity would be evaluated through a series of bioassays. The results of these assays, such as EC₅₀ (half maximal effective concentration) for fungicides and herbicides, or LD₅₀ (median lethal dose) for insecticides, would be tabulated for structure-activity relationship (SAR) studies. An example of how such data would be presented is shown below.

Table 1: Hypothetical Efficacy Data for N-(4-Methylcyclohexyl) Fungicide Analogs

| Compound ID | R Group | Target Fungus | EC₅₀ (µg/mL) |

| Hypothetical-1 | -H | Botrytis cinerea | >100 |

| Hypothetical-2 | -Cl | Botrytis cinerea | 55.2 |

| Hypothetical-3 | -OCH₃ | Botrytis cinerea | 78.9 |

| Hypothetical-4 | -CF₃ | Botrytis cinerea | 23.5 |

| Control | Standard Fungicide | Botrytis cinerea | 10.8 |

Signaling Pathways and Experimental Workflows

The mechanism of action of a potential agrochemical derived from this compound would depend on the overall structure of the final molecule. Many modern agrochemicals act by inhibiting specific enzymes or interfering with key biological pathways in the target pest, weed, or pathogen. Without a specific active ingredient, a detailed signaling pathway cannot be accurately depicted.

The following diagram illustrates a generalized workflow for the screening and evaluation of a newly synthesized compound library based on the this compound scaffold.

Caption: A typical workflow for the discovery and development of new agrochemicals.

This compound represents a potentially useful, yet underexplored, building block in the design and synthesis of novel agrochemicals. While its primary documented use is in the pharmaceutical industry, the synthetic accessibility of both its cis and trans isomers, coupled with the reactivity of its amine functionality, makes it a candidate for inclusion in agrochemical discovery programs. Further research is required to synthesize and screen libraries of this compound derivatives to identify compounds with potent and selective herbicidal, fungicidal, or insecticidal activities. The protocols and workflows provided here offer a foundational framework for such exploratory research.

Application Notes and Protocols: 4-Methylcyclohexylamine in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexylamine, a cycloaliphatic amine, serves as a versatile and crucial reagent in various condensation reactions, finding significant application in the synthesis of pharmaceuticals and other bioactive molecules. Its unique structural features, including the cyclohexyl ring and the primary amine group, impart specific reactivity and physical properties to the resulting products. This document provides detailed application notes and experimental protocols for the use of this compound in key condensation reactions, with a focus on its role in the synthesis of the antidiabetic drug Glimepiride and its potential application in multicomponent reactions like the Ugi reaction.

Application 1: Synthesis of Glimepiride

The synthesis of Glimepiride, a third-generation sulfonylurea used to treat type 2 diabetes mellitus, represents a prominent industrial application of trans-4-methylcyclohexylamine in a condensation reaction. The core of this synthesis involves the formation of a sulfonylurea linkage.

One established synthetic route involves the reaction of trans-4-methylcyclohexylamine with a sulfonyl isocyanate or a carbamate derivative. The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate or carbamate, leading to the formation of the urea bond characteristic of this class of drugs.

Logical Workflow for Glimepiride Synthesis